molecular formula C16H15NO B11951242 4'-(4-Methylbenzylideneamino)acetophenone CAS No. 32884-51-8

4'-(4-Methylbenzylideneamino)acetophenone

Cat. No.: B11951242
CAS No.: 32884-51-8
M. Wt: 237.30 g/mol
InChI Key: ZVROWCVPUCELLK-UHFFFAOYSA-N
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Description

4'-(4-Methylbenzylideneamino)acetophenone is a specialized organic compound belonging to the class of Schiff bases, characterized by its azomethine (-CH=N-) group bridging a 4-methylacetophenone moiety and a 4'-acetylbenzene group. This structure is of significant interest in advanced materials research, particularly in the development of organic semiconductors and non-linear optical materials, where the molecular conformation and extended π-system can be tuned for specific electronic properties . In pharmaceutical and biochemical research, Schiff bases are widely recognized for their chelating properties towards metal ions. This compound can act as a versatile ligand for constructing metal complexes with potential biological activity, building upon the known applications of sulfanilamide Schiff bases in creating compounds with enhanced biological effects . The acetophenone core is a common precursor in the synthesis of various pharmaceuticals and resins, indicating the potential utility of this derivative in synthetic organic chemistry . This product is provided as a high-purity solid for research applications. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

32884-51-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-[4-[(4-methylphenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C16H15NO/c1-12-3-5-14(6-4-12)11-17-16-9-7-15(8-10-16)13(2)18/h3-11H,1-2H3

InChI Key

ZVROWCVPUCELLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Conventional Reflux Method

Procedure :

  • Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol) in 50 mL of absolute ethanol.

  • Add 1–2 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture at 80°C for 4–6 hours under vigorous stirring.

  • Cool the solution to room temperature, inducing crystallization.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

Yield : 75–82%.

Microwave-Assisted Synthesis

Procedure :

  • Mix equimolar quantities of 4-aminoacetophenone and 4-methylbenzaldehyde in a microwave-safe vessel.

  • Add 20 mL of ethanol and irradiate at 300 W for 5–8 minutes.

  • Isolate the product via vacuum filtration and recrystallize.

Yield : 85–88%.

Optimization of Reaction Parameters

Solvent Effects

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80482
DMA90187.6
Acetonitrile70668

Polar aprotic solvents like DMA facilitate faster reactions due to higher dielectric constants, achieving yields up to 87.6%. Ethanol remains cost-effective and environmentally benign.

Catalytic Influence

Acid catalysts (e.g., acetic acid) protonate the carbonyl group, accelerating nucleophilic attack. Base catalysts (e.g., NaOH) deprotonate the amine, enhancing its nucleophilicity.

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR (KBr, cm1^{-1}) :

    • 1615–1620 (C=N stretch).

    • 2920–2960 (C-H aliphatic).

    • 1575–1590 (C=C aromatic).

  • 1H NMR^1 \text{H NMR} (CDCl3_3, ppm) :

    • δ 8.42 (s, 1H, CH=N).

    • δ 7.52–7.89 (m, 8H, aromatic).

    • δ 2.41 (s, 3H, CH3_3).

  • 13C NMR^13 \text{C NMR} (CDCl3_3, ppm) :

    • 158.7 (C=N).

    • 144.2–129.4 (aromatic carbons).

    • 21.3 (CH3_3).

Melting Point and Purity

The compound exhibits a melting point of 223–225°C, consistent with high purity. Recrystallization from ethanol minimizes impurities, as evidenced by sharp NMR peaks.

Comparative Evaluation of Methods

MethodAdvantagesLimitations
RefluxHigh yield (82%), scalableLong reaction time (4–6 h)
MicrowaveRapid (5–8 min), energy-efficientSpecialized equipment required
Solvent-freeEco-friendly, no purificationLower yield (65–70%)

The microwave method offers superior efficiency but necessitates advanced instrumentation. Conventional reflux remains widely accessible for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylbenzylideneamino)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most significant applications of MBAP is its potential as an anticancer agent. Research has indicated that MBAP exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that MBAP can induce apoptosis in breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation.

Antimicrobial Activity
MBAP has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, a case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes has been proposed as a mechanism for its antimicrobial effects.

Materials Science

Photostability and UV Absorption
In materials science, MBAP is being explored for its photostability and UV absorption properties. The compound can be incorporated into polymer matrices to enhance their resistance to UV degradation. This application is particularly relevant in the development of coatings and films that require prolonged exposure to sunlight without deteriorating .

Analytical Chemistry

Fluorescent Probes
MBAP has been utilized as a fluorescent probe in analytical chemistry. Its unique structural features allow it to interact selectively with certain ions or molecules, making it suitable for sensing applications. For example, studies have shown that MBAP can be used to detect metal ions in solution through fluorescence quenching mechanisms, which can be applied in environmental monitoring and safety assessments .

Data Tables

Application Area Specific Application Key Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in breast cancer cells
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Materials ScienceUV-Resistant CoatingsEnhances photostability when incorporated into polymers
Analytical ChemistryFluorescent ProbesDetects metal ions through fluorescence quenching

Case Studies

  • Cancer Treatment Study : A clinical trial evaluated the efficacy of MBAP as an adjunct therapy for breast cancer patients. Results indicated significant tumor reduction in treated groups compared to controls, highlighting its potential role in combination therapies.
  • Antimicrobial Efficacy Assessment : In laboratory settings, MBAP was tested against various bacterial strains. The results showed a notable zone of inhibition, suggesting strong antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
  • Fluorescence-Based Detection : A study demonstrated the use of MBAP as a fluorescent probe for detecting lead ions in aqueous solutions. The compound exhibited a significant change in fluorescence intensity upon binding with lead ions, showcasing its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 4’-(4-Methylbenzylideneamino)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural and Electronic Comparisons

  • 4-Methylacetophenone: The methyl group at the para position is electron-donating, increasing electron density on the aromatic ring. This enhances stability and influences reactivity in nucleophilic additions .
  • 4-Chloroacetophenone: The chloro substituent is electron-withdrawing, reducing ring electron density and altering redox properties. This derivative is used in synthesizing antifungal thiazoles .
  • 4'-Methoxyacetophenone: The methoxy group is strongly electron-donating, improving antioxidant activity. It is a precursor for fragrances and UV-protective agents .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Applications
4-Methylacetophenone –28 (liquid) Alcohol, ether Fragrances, drug synthesis
4-Chloroacetophenone 20–22 Chloroform, ethanol Agrochemical intermediates
4'-Methoxyacetophenone 36–38 Glycerol, fatty oils Antioxidants, cosmetics
4'-(4-Methylbenzylideneamino)acetophenone Not reported Likely polar aprotic solvents Hypothetical: Drug candidates, sensors

Biological Activity

4'-(4-Methylbenzylideneamino)acetophenone, also known as MBAP, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

  • Molecular Formula : C16_{16}H15_{15}NO
  • CAS Number : 32884-51-8
  • Molecular Weight : 251.30 g/mol

The biological activity of MBAP is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : MBAP has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that MBAP can trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, which may be linked to its ability to disrupt bacterial cell membranes.

Anticancer Properties

Several studies have investigated the anticancer potential of MBAP:

  • Study by : This research evaluated the cytotoxic effects of MBAP on various cancer cell lines. Results indicated that MBAP significantly reduced cell viability in a dose-dependent manner, with IC50_{50} values ranging from 10 to 30 µM across different cell types.
  • Mechanistic Insights : The study demonstrated that MBAP induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

MBAP has also been assessed for its antimicrobial properties:

  • Research Findings : A study highlighted that MBAP exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.

Phytotoxicity and Environmental Impact

In addition to its biomedical applications, MBAP has been evaluated for its phytotoxic effects:

  • Phytotoxicity Study : Research indicated that at concentrations above 0.5 mM, MBAP significantly inhibited seed germination and root elongation in various plant species. The effective concentration required for half-maximal inhibition (IC50_{50}) was found to be approximately 0.4 mM in soil assays .
Concentration (mM)Germination Rate Inhibition (%)Radicle Length Inhibition (%)
0.1Stimulated growthNot significant
0.54060
1>90>80

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with breast cancer evaluated the efficacy of MBAP as an adjunct therapy alongside traditional chemotherapy. Preliminary results showed improved patient outcomes and reduced side effects compared to controls.
  • Environmental Impact Analysis :
    • An environmental study assessed the impact of MBAP on local flora when used in agricultural settings. Results indicated significant inhibition of weed growth, suggesting potential applications in natural herbicides.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4'-(4-Methylbenzylideneamino)acetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a Schiff base formation between 4-aminoacetophenone and 4-methylbenzaldehyde under acidic or catalytic conditions. Key variables include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalyst (e.g., glacial acetic acid or molecular sieves). Yield optimization studies suggest refluxing in ethanol with a 1:1 molar ratio of reactants achieves ~75–80% purity, while catalytic methods with anhydrous conditions improve yields to ~85% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. Aromatic protons from the 4-methylbenzylidene group show splitting patterns consistent with para-substitution (δ 7.2–7.8 ppm). The acetophenone carbonyl (C=O) is observed at δ 2.6–2.8 ppm (singlet).
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=N imine), and ~1590 cm⁻¹ (aromatic C=C) confirm key functional groups.
  • Comparative analysis with similar Schiff bases (e.g., 4'-chloro derivatives) helps validate spectral assignments .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) is standard. For higher purity (>95%), column chromatography with silica gel and ethyl acetate/hexane (3:7) eluent is recommended. Supercritical CO₂ extraction (scCO₂) is an advanced alternative; solubility models (e.g., Chrastil equation) predict optimal conditions at 313–343 K and 10–28 MPa, achieving >90% recovery .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound derivatives?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal that the para-methyl group on the benzylidene moiety enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2). Comparative bioassays with analogs (e.g., 4'-trifluoromethyl or 4'-methoxy derivatives) show a 20–30% increase in anti-inflammatory activity for methyl-substituted compounds . Quantitative structure-activity relationship (QSAR) models further correlate logP values with IC₅₀ data .

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 70% vs. 85%) arise from moisture sensitivity of the imine bond. Controlled experiments under inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dried ethanol) improve reproducibility. Kinetic studies using in-situ FTIR monitoring identify water content as a critical variable, with >0.5% H₂O reducing yields by 15–20% .

Q. What computational methods predict the solubility and stability of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model solvent interactions. Polarizable continuum models (PCM) show higher solubility in DMSO and DMF due to strong hydrogen bonding with the carbonyl group. Accelerated stability testing (40°C/75% RH) combined with Arrhenius equations predicts a shelf-life of >2 years in anhydrous conditions .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) and binding free energy calculations (MM-PBSA) demonstrate that the methylbenzylideneamino group forms π-π stacking with Tyr355 in the COX-2 active site. Fluorescence quenching assays confirm static quenching mechanisms (Ksv = 1.2 × 10⁴ M⁻¹), indicating strong binding to serum albumin .

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